CDK inhibitor II

Description

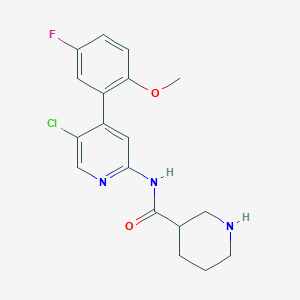

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19ClFN3O2 |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide |

InChI |

InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24) |

InChI Key |

AHMKHNVZGOQLRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 |

Origin of Product |

United States |

Molecular Mechanism of Action of Cdk Inhibitor Ii

ATP-Competitive Binding Modality of CDK Inhibitor II

This compound functions as an ATP-competitive inhibitor. scbt.comresearchgate.net This means it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the CDK2 enzyme. scbt.com The ATP-binding pocket of kinases is a highly conserved region, making the design of selective inhibitors a challenge. thieme-connect.com However, subtle differences in the conformation and amino acid residues within this pocket among different CDKs can be exploited to achieve selectivity. mdpi.com By occupying the ATP-binding site, this compound prevents the kinase from binding to its natural phosphate (B84403) donor, ATP, thereby blocking the phosphorylation of downstream substrates. scbt.com This mode of action is characteristic of Type I and Type II kinase inhibitors, which both bind to the ATP site but may stabilize different conformational states of the kinase. thieme-connect.comacs.orgportlandpress.com

Selective Interaction with Cyclin-Dependent Kinase 2

While many early CDK inhibitors were broad-spectrum, targeting multiple CDKs, the development of more selective inhibitors has been a key goal to minimize off-target effects. tandfonline.comchemrxiv.org

Binding Specificity within the Kinase Domain

The selectivity of an inhibitor for a particular kinase is determined by its ability to form specific interactions with the amino acid residues lining the ATP-binding pocket. mdpi.comacs.org For CDK2, key residues in the hinge region, such as Leu83, are crucial for anchoring ATP and competitive inhibitors. researchgate.nettandfonline.com Additionally, interactions with unique residues like Lys89, which is present in CDK2 but not in all other CDKs, can confer selectivity. tandfonline.com The binding of an inhibitor can also stabilize specific conformations of the glycine-rich loop, which shapes the ATP ribose binding pocket, further contributing to selective inhibition of CDK2 over other kinases like CDK1. acs.org

Allosteric or Orthosteric Binding Site Characterization

This compound is classified as an orthosteric inhibitor because it binds directly to the active, or orthosteric, site where ATP binds. acs.orgimrpress.com This is in contrast to allosteric inhibitors, which bind to a site distinct from the active site and regulate the enzyme's activity through conformational changes. acs.orgportlandpress.com

Kinase inhibitors are often categorized based on the conformational state of the kinase they bind to. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to an inactive "DFG-out" conformation of the DFG motif within the activation loop. thieme-connect.comportlandpress.com While the specific classification of this compound as Type I or Type II is not explicitly detailed in the provided search results, its ATP-competitive nature firmly places it in the orthosteric category. scbt.com The development of allosteric CDK2 inhibitors is an area of active research, as they may offer higher selectivity due to less conservation in allosteric sites compared to the ATP-binding pocket. portlandpress.comnih.gov

Inhibition of CDK2 Phosphorylation Activity

The primary function of the CDK2/cyclin complex is to phosphorylate a specific set of substrate proteins, thereby driving the cell cycle forward. aacrjournals.orgthieme-connect.com By blocking ATP binding, this compound effectively halts this phosphorylation cascade. scbt.com

Substrate Phosphorylation Profile Modulation

CDK2, in complex with cyclins E and A, phosphorylates a variety of substrates to regulate different stages of the cell cycle. thieme-connect.comallenpress.com The inhibition of CDK2 by compounds like this compound leads to a decrease in the phosphorylation of these key substrates. scbt.comnih.gov For instance, the phosphorylation of proteins involved in DNA replication and S-phase progression is a critical function of the cyclin A/CDK2 complex. mpi-cbg.de Inhibition of CDK2 would therefore alter the phosphorylation status of these proteins, leading to cell cycle arrest. scbt.com Studies have shown that CDK2 inhibition results in a rapid decrease in substrate phosphorylation. nih.gov

Impact on Retinoblastoma Protein (Rb) Phosphorylation Dynamics

A crucial substrate of CDK2 is the Retinoblastoma protein (Rb). nih.gov The phosphorylation of Rb is a key event in the G1/S transition. spandidos-publications.com Initially, cyclin D-CDK4/6 complexes partially phosphorylate Rb. nih.gov Subsequently, the cyclin E/CDK2 complex hyperphosphorylates Rb, leading to the release of E2F transcription factors and the expression of genes required for S-phase entry. mpi-cbg.denih.gov

Inhibition of CDK2 by compounds like this compound directly impacts this process by preventing the hyperphosphorylation of Rb. aacrjournals.orgallenpress.com This leads to Rb remaining in its active, hypophosphorylated state, bound to E2F, thereby blocking the G1 to S phase transition. spandidos-publications.comnih.gov Several studies have demonstrated that CDK2 inhibitors reduce the phosphorylation of Rb at specific sites. aacrjournals.orgallenpress.com This modulation of Rb phosphorylation is a central mechanism through which CDK2 inhibitors exert their cell cycle inhibitory effects. spandidos-publications.comnih.gov

Table 1: Investigated CDK Inhibitors and their Targets

| Compound Name | Target(s) |

|---|---|

| Flavopiridol (B1662207) | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 |

| Roscovitine (B1683857) | CDK2 |

| NU6102 | CDK1, CDK2 |

| Palbociclib (B1678290) | CDK4, CDK6 |

| Dinaciclib (B612106) | CDK1, 2, 5, 9 |

| SNS-032 | CDK2, 7, 9 |

| Milciclib | CDK2, TRKA |

| AT7519 | CDK1, 2, 4, 6, 9 |

| PHA-793887 | CDK2, 5, 7 |

| BMS-265246 | CDK1, 2 |

| SU 9516 | CDK1, 2, 4 |

| CVT-313 | CDK2 |

| INX-315 | CDK2 |

| ARTS-021 | CDK2 |

Analogous Mechanistic Insights from Related 3-(Benzylidene)indolin-2-one Compounds

The 3-(benzylidene)indolin-2-one scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities and the ease with which it can be chemically modified. researchgate.net Research into various derivatives of this core structure provides valuable insights into the nuanced mechanisms of CDK inhibition.

The stereochemistry of these molecules, specifically the E/Z configuration at the exocyclic double bond, plays a significant role in their biological activity. researchgate.net In silico docking studies have revealed that Z-diastereomers of certain 3-benzylideneindolin-2-ones exhibit a better binding affinity for CDK2 compared to their E-diastereomer counterparts. researchgate.netnih.gov This difference in binding is attributed to the spatial arrangement of the atoms, which affects the interactions with amino acid residues in the active site of the kinase. researchgate.net

For instance, in silico studies of one Z-diastereomer showed important interactions with Lys89 and Ile20 residues within the CDK2 active site, resulting in a binding energy of -7.89 kcal/mol. researchgate.net The selectivity of these inhibitors for different CDK subtypes is determined by the specific interactions between the substituents on the oxindole (B195798) scaffold and the amino acid residues surrounding the ATP-binding pocket. rsc.org

X-ray crystallography has been employed to analyze the binding of oxindole-based inhibitors to CDK2, providing a structural basis for designing more potent and selective analogues. acs.org These structural studies help in understanding the key molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the inhibitor's affinity and specificity. mdpi.com

The inhibitory activity of these compounds can be significantly influenced by the nature and position of substituents on both the indolinone ring and the benzylidene moiety. The following table illustrates the inhibitory potency of various related compounds against CDK2.

| Compound | Target Kinase | IC50 (nM) |

| Compound 5l | CDK2 | 8.17 ± 0.32 |

| Sunitinib (Reference) | CDK2 | 27.90 ± 1.80 |

| Flavopiridol | CDK1 | 9 |

| Flavopiridol | CDK2 | 5 |

| Flavopiridol | CDK7 | 37 |

| Flavopiridol | CDK9 | 3 |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) | CDK2 | 44 |

This table presents a selection of CDK inhibitors and their reported IC50 values to illustrate the range of potencies observed in this class of compounds. Compound 5l and Sunitinib are examples of 3-benzylidene)indolin-2-one derivatives. researchgate.net Flavopiridol is a broader CDK inhibitor, nih.gov and the benzenesulfonamide derivative is an example of a highly selective CDK2 inhibitor. acs.org

Furthermore, some 3-arylidene-2-oxindole derivatives have been shown to induce the expression of the tumor suppressor protein p53 and caspases, which are key mediators of apoptosis, while simultaneously inhibiting CDK2. researchgate.net This suggests a multi-targeted cellular effect for some compounds within this class. The development of these compounds has led to some with comparable inhibitory activity to the approved drug Sunitinib. researchgate.net

Cellular and Subcellular Effects Mediated by Cdk Inhibitor Ii

Induction of Cell Cycle Arrest

CDK inhibitors are known to halt or slow down the proliferation of cancer cells by inducing cell cycle arrest. researchgate.net

G1-Phase Cell Cycle Blockade

Inhibition of CDK2 is a key mechanism for inducing a G1-phase cell cycle blockade. researchgate.net The G1 phase is a critical period of cell growth and preparation for DNA synthesis. The progression through this phase is tightly regulated by the activity of CDK4/6 and subsequently CDK2. oup.com CDK4/6 initiates the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein, a process that is completed by the cyclin E-CDK2 complex. biocompare.comroyalsocietypublishing.org This hyperphosphorylation of Rb leads to the release of E2F transcription factors, which in turn activate the transcription of genes necessary for S-phase entry. wikipedia.orgaacrjournals.org

By inhibiting CDK2, CDK inhibitor II prevents the hyperphosphorylation of Rb, thus maintaining its inhibitory grip on E2F. spandidos-publications.com This action effectively creates a blockade in the late G1 phase, preventing cells from committing to DNA replication. dergipark.org.tr This G1 arrest is a common outcome of treatment with various CDK inhibitors. wikipedia.orgresearchgate.net For instance, the CDK4/6 inhibitor palbociclib (B1678290) has been shown to induce G1 arrest in cells that are in the early to mid-G1 phase. royalsocietypublishing.org

Perturbations in G1-S Phase Transition

The transition from G1 to S phase represents a "point of no return" in the cell cycle. wikipedia.org this compound directly perturbs this critical transition. The activation of cyclin E-CDK2 is essential for this transition, and its inhibition leads to a failure to enter the S phase. dergipark.org.tr This is partly because CDK2 activity is required to inactivate the anaphase-promoting complex/cyclosome-cyclosome-depleting homologous 1 (APC/C-CDH1), an E3 ubiquitin ligase that targets S-phase cyclins for degradation. oup.com

Furthermore, CDK inhibitors of the Cip/Kip family, such as p21 and p27, naturally regulate the G1/S transition by inhibiting CDK2. biocompare.comfrontiersin.org The action of this compound can be seen as mimicking or enhancing the function of these endogenous inhibitors. The degradation of these natural inhibitors is a prerequisite for the G1/S transition, a process that is prevented by the action of this compound. biocompare.com Studies have demonstrated that CDK2 inhibition can lead to the accumulation of cells in the G1 phase and a corresponding decrease in the S-phase population. nih.gov

Modulation of Cell Proliferation Pathways

This compound modulates cell proliferation pathways primarily by interfering with the core cell cycle machinery. As discussed, its principal target, CDK2, is a central node in the signaling network that drives cell proliferation. atlasgeneticsoncology.org By inhibiting CDK2, the inhibitor effectively disconnects the upstream mitogenic signals from the downstream cell cycle events. aacrjournals.org

The proliferation of many cancer cells is dependent on the hyperactivation of the CDK signaling pathways. nih.gov For example, cancers with amplification of the CCNE1 gene, which encodes cyclin E, are particularly reliant on CDK2 activity for their growth. aacrjournals.org In such cases, selective inhibition of CDK2 can effectively halt proliferation. aacrjournals.orgspandidos-publications.com Moreover, resistance to CDK4/6 inhibitors can be driven by an upregulation of CDK2 activity, making dual inhibition of CDK4/6 and CDK2 a potential therapeutic strategy. aacrjournals.orgallenpress.com

Mechanisms of Apoptosis Induction

In addition to inducing cell cycle arrest, this compound can also trigger programmed cell death, or apoptosis. The mechanisms underlying this effect are multifaceted and can vary depending on the cellular context.

One key mechanism involves the disruption of the balance between pro-survival and pro-apoptotic proteins. For instance, some CDK inhibitors have been shown to downregulate the expression of short-lived anti-apoptotic proteins like Mcl-1. plos.org

Furthermore, CDK2 activity has been implicated in the regulation of apoptosis. In some cellular systems, hypoxia-induced apoptosis in cardiomyocytes is associated with the activation of cyclin A-cdk2. ahajournals.org Conversely, inhibition of CDK2 can prevent apoptosis in certain contexts. However, in cancer cells, sustained cell cycle arrest induced by CDK inhibitors can ultimately lead to apoptosis. Some studies have shown that CDK inhibitors like roscovitine (B1683857) and purvalanol induce apoptosis in colon cancer cells by activating caspases, the key executioner enzymes of apoptosis. spandidos-publications.com The induction of apoptosis by some CDK inhibitors is mediated by the intrinsic mitochondrial death pathway. researchgate.net

Role in Promoting Cellular Senescence Phenotypes

Cellular senescence is a state of irreversible growth arrest that can be triggered by various cellular stresses, including oncogene activation and chemotherapy. nih.gov It is now recognized as a potent tumor-suppressive mechanism. aacrjournals.org

Inhibition of CDKs, including CDK2, has been shown to induce a phenotype resembling cellular senescence in cancer cells. aacrjournals.org This senescence-like state is characterized by a stable cell cycle arrest and specific phenotypic changes. nih.gov The induction of senescence by CDK inhibitors is closely linked to the G1 arrest they provoke. tandfonline.com Endogenous CDK inhibitors like p16INK4a and p21CIP1 are well-established markers and inducers of senescence. nih.gov By blocking CDK activity, this compound can lead to the upregulation of these endogenous inhibitors, further reinforcing the senescent state. tandfonline.com

It is important to note that the senescence induced by different CDK inhibitors may have distinct molecular characteristics. aacrjournals.org For example, the senescence induced by CDK4/6 inhibitors can be reversible, highlighting the dynamic nature of this cellular state. aacrjournals.org

Influence on Gene Expression and Transcriptional Programs Downstream of CDK2 Activity

CDK2 influences gene expression primarily through its regulation of E2F transcription factors. aacrjournals.org As mentioned, CDK2-mediated phosphorylation of Rb leads to the release of E2F, which then activates the transcription of a battery of genes required for S-phase entry and DNA replication. wikipedia.orgaacrjournals.org By inhibiting CDK2, this compound prevents the activation of this transcriptional program, leading to a shutdown of genes promoting cell cycle progression.

Beyond its role in regulating E2F, CDK2 can also directly phosphorylate and modulate the activity of other transcription factors and components of the transcriptional machinery. maayanlab.cloud For instance, CDK2 can phosphorylate the transcription factor FOXO1, leading to its cytoplasmic localization and inhibition, thereby impacting the expression of genes involved in apoptosis. atlasgeneticsoncology.org Furthermore, CDK2 has been shown to phosphorylate Smad3, a key component of the TGF-β signaling pathway, which can influence cell cycle arrest. maayanlab.cloud Therefore, the effects of this compound on gene expression are likely to extend beyond the direct targets of E2F.

Table 1: Summary of Cellular and Subcellular Effects of this compound

| Cellular/Subcellular Effect | Mechanism of Action | Key Molecular Players | Outcome |

|---|---|---|---|

| Induction of Cell Cycle Arrest | Blockade of G1 to S phase transition. | CDK2, Cyclin E, Rb, E2F | G1 phase arrest, prevention of DNA synthesis. |

| Modulation of Cell Proliferation | Inhibition of core cell cycle machinery. | CDK2, Cyclin E, CCNE1 | Halting of cancer cell proliferation. |

| Induction of Apoptosis | Disruption of pro-survival/pro-apoptotic balance, caspase activation. | Mcl-1, Caspases | Programmed cell death of cancer cells. |

| Promotion of Cellular Senescence | Induction of a stable growth arrest state. | p16INK4a, p21CIP1 | Irreversible growth arrest of tumor cells. |

| Influence on Gene Expression | Inhibition of E2F-mediated transcription and other transcription factors. | E2F, FOXO1, Smad3 | Downregulation of genes promoting proliferation and survival. |

Impact on DNA Replication Fidelity and Repair Mechanisms

The compound known as this compound, or (R)-DRF053, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A. medchemexpress.comcosmobio.co.jpnih.gov CDK2 is a pivotal enzyme that regulates the transition from the G1 to the S phase of the cell cycle and plays a crucial role in the initiation and regulation of DNA replication. frontiersin.orgfrontiersin.org Furthermore, CDK2 is deeply implicated in the DNA Damage Response (DDR), a network of cellular pathways that detect, signal, and repair DNA lesions. nih.govfrontiersin.orgnih.gov Consequently, inhibition of CDK2 by compounds such as this compound has significant effects on both the fidelity of DNA replication and the efficacy of DNA repair mechanisms.

Inhibition of CDK2 activity directly impacts the progression of DNA synthesis. nih.gov Studies using various CDK2 inhibitors, including the closely related purine (B94841) derivative R-roscovitine (seliciclib), have shown that short-term treatment can inhibit DNA synthesis. nih.govresearchgate.net This occurs because CDK2 activity is essential for the proper firing of replication origins and the progression of replication forks. Its inhibition can lead to the slowing or stalling of these forks, which in turn activates an intra-S-phase checkpoint. researchgate.netnih.gov This checkpoint activation is a critical surveillance mechanism to maintain genomic integrity. nih.gov

The loss of CDK2 activity triggers a response mediated by the ATM (ataxia-telangiectasia, mutated) and ATR (ATM and Rad3-related) kinases. nih.govresearchgate.net These kinases phosphorylate a cascade of downstream targets to halt the cell cycle and initiate repair. Key events include the phosphorylation of p53 on serine 15, histone H2AX to form γH2AX (a marker of DNA double-strand breaks), and checkpoint kinases CHK1 and CHK2. nih.govresearchgate.net The activation of p53 leads to the increased expression of the CDK inhibitor p21, which further reinforces the cell cycle arrest, creating a window for DNA repair. nih.govoup.comresearchgate.net

However, the role of CDK2 in DNA repair is complex and dual-natured. While its inhibition is necessary for checkpoint-mediated cell cycle arrest, CDK2 activity is also required for the proper functioning of specific DNA repair pathways, particularly homologous recombination (HR). aacrjournals.orgfrontiersin.org

Research has demonstrated that inhibiting CDK2 impairs the repair of DNA double-strand breaks (DSBs) through both the HR and non-homologous end joining (NHEJ) pathways. frontiersin.orgoup.comaacrjournals.org

Homologous Recombination (HR): This high-fidelity repair pathway, which is active in the S and G2 phases, is particularly dependent on CDK activity. tandfonline.com CDK2 is responsible for phosphorylating key HR proteins. A critical target is CtIP (C-terminal binding protein interacting protein), whose phosphorylation by CDK2 is essential for initiating the resection of DNA ends at a DSB, a decisive step for commitment to HR. frontiersin.org Inhibition of CDK2 has been shown to reduce HR efficiency and prevent the formation of RAD51 foci, which are crucial for the strand invasion step of HR. aacrjournals.orgfrontiersin.org

Non-Homologous End Joining (NHEJ): The inhibition of CDK2 also affects NHEJ. Studies using R-roscovitine have shown that the inhibitor can prevent the DNA damage-induced upregulation of Cyclin A1. unipa.itnih.gov The CDK2/Cyclin A1 complex is thought to redirect kinase activity towards DNA repair, and its inhibition leads to a significant decrease in NHEJ efficiency and an accumulation of DSBs. unipa.itnih.gov Furthermore, CDK2 inhibition can reduce the mRNA expression of genes involved in the NHEJ pathway. oup.com

This dual role means that while CDK2 inhibition activates a DNA damage checkpoint in response to replication stress, it simultaneously compromises the cell's ability to repair the very damage that triggered the response. oup.com This can lead to an accumulation of unrepaired DNA, which can be detrimental to the cell.

The following table summarizes the observed effects of CDK2 inhibition on key components of DNA replication and repair pathways:

| Cellular Process | Key Protein/Component | Effect of CDK2 Inhibition | Consequence | Citations |

| DNA Replication | Replication Forks | Slowing / Stalling | Inhibition of DNA synthesis. | researchgate.netnih.gov |

| Origin Firing | Reduced | Inhibition of replication initiation. | frontiersin.org | |

| Checkpoint Activation | ATM / ATR | Activated | Phosphorylation of downstream targets. | nih.govresearchgate.net |

| p53 (Ser15) | Phosphorylation Increased | p21 induction and cell cycle arrest. | nih.govnih.govresearchgate.net | |

| γH2AX | Formation Increased | Accumulation of DNA double-strand breaks. | nih.govresearchgate.netoup.com | |

| CHK1 / CHK2 | Phosphorylation Increased | Enforcement of cell cycle arrest. | nih.gov | |

| DNA Repair | CtIP | Phosphorylation Decreased | Impaired DNA end resection. | frontiersin.org |

| RAD51 | Foci Formation Decreased | Impaired homologous recombination. | aacrjournals.orgfrontiersin.org | |

| HR Efficiency | Decreased | Reduced fidelity of DSB repair. | aacrjournals.orgfrontiersin.org | |

| NHEJ Efficiency | Decreased | Reduced DSB repair capacity. | aacrjournals.orgunipa.itnih.gov | |

| DNA Repair Genes | mRNA Expression Reduced | Impaired synthesis of repair machinery. | oup.com |

Preclinical Efficacy and Biological Implications of Cdk2 Inhibition

In Vitro Studies Across Diverse Cell Line Models

The antitumor activity of CDK inhibitors has been evaluated across a wide range of human cancer cell lines, demonstrating broad and potent antiproliferative effects.

Efficacy in Neoplastic Cell Lines (e.g., Breast, Ovarian, Gastric, Leukemia, Pancreatic, Colorectal)

CDK inhibitor II has shown significant efficacy in inhibiting the proliferation of a diverse panel of human cancer cell lines. Studies have demonstrated that pan-CDK inhibitors, which target multiple CDKs including CDK2, can suppress DNA synthesis and induce apoptosis in over 100 tumor cell lines of various origins. mdpi.com For instance, the CDK inhibitor dinaciclib (B612106), which targets CDK2, has shown potent anti-proliferative effects on a panel of neuroblastoma cell lines. nih.gov Similarly, another CDK inhibitor, AT7519, has demonstrated excellent anti-tumor efficacy in human colorectal cancer xenograft models. mdpi.com

In breast cancer, CDK inhibitors have shown the most promise in estrogen receptor-positive (ER+) and human epidermal growth factor receptor 2-positive (HER2+) cell lines. targetedonc.com The CDK4/6 inhibitor palbociclib (B1678290) demonstrated the greatest growth inhibition in luminal ER+ breast cancer cells. targetedonc.com Abemaciclib, another CDK4/6 inhibitor, also showed high sensitivity in ER-positive/HER2-negative and HER2-amplified cancer cell lines. tandfonline.com

In ovarian cancer, cells with elevated CCNE1 expression, which leads to increased CDK2 activity, are significantly more sensitive to the CDK2 inhibitor SNS-032. nih.gov The CDK inhibitor dinaciclib has also shown the ability to inhibit cell proliferation in a dose-dependent manner in seven thyroid cancer cell lines, spanning papillary, follicular, and anaplastic types. plos.org

Furthermore, preclinical studies have indicated that CDK inhibitors like flavopiridol (B1662207) have significant anti-tumor activity against prostate cancer. nih.gov The CDK inhibitor P276-00 has shown antiproliferative activity across a broad spectrum of human cancer cell lines. aacrjournals.org

Evaluation of Half-Maximal Inhibitory Concentrations (IC50)

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency.

The IC50 values for various CDK inhibitors demonstrate their potency against different CDKs and cancer cell lines. For example, dinaciclib is highly effective against CDK2 and CDK5 with IC50 values of 1 nM for each. mdpi.com In comparison, flavopiridol shows IC50 values of 170 nM for CDK2. nih.gov The CDK inhibitor AT7519 inhibits CDK2 with an IC50 of 47 nM. unifr.ch Another inhibitor, P276-00, was found to have an IC50 of 63 nM against Cdk4-D1. aacrjournals.org The antiproliferative IC50 values for P276-00 in a panel of 12 tumor cell lines ranged from 300 to 800 nmol/L. aacrjournals.org

The following table summarizes the IC50 values for several representative CDK inhibitors against CDK2 and in various cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nmol/L) |

| Dinaciclib | CDK2 | 1 | - | - |

| Flavopiridol | CDK2 | 170 | - | - |

| AT7519 | CDK2 | 47 | - | - |

| P276-00 | Cdk4-D1 | 63 | Various | 300-800 |

In Vivo Investigations in Non-Human Preclinical Models

To assess the therapeutic potential of this compound in a more complex biological system, its efficacy has been evaluated in various non-human preclinical models.

Assessment in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a clinically relevant platform for evaluating anti-cancer agents. Several studies have utilized PDX models to assess the efficacy of CDK inhibitors. For instance, the CDK4/6 inhibitor palbociclib demonstrated significant therapeutic benefit in PDX models of medulloblastoma, particularly in those with MYC amplification. aacrjournals.org Similarly, the CDK inhibitor ribociclib (B560063) has shown potent antitumor activity in PDX models of ER-positive breast cancer when combined with other agents. tandfonline.com

A study on glioblastoma used PDX models to assess a combination therapy involving the first-generation CDK inhibitor seliciclib, which showed a reduction in tumor cell viability. mdpi.comcapes.gov.br Furthermore, a novel CDK2 inhibitor, INX-315, has demonstrated durable control of tumor growth in PDX models of cancers with CCNE1 amplification. aacrjournals.org

Analysis in Transgenic Mouse Models

Transgenic mouse models, which are genetically engineered to develop specific types of cancer, offer another valuable tool for preclinical drug evaluation. The CDK inhibitor dinaciclib has shown in vivo antitumor efficacy in a TH-MYCN transgenic mouse model of neuroblastoma, where it blocked tumor development. nih.gov In transgenic mouse models of HER2-positive breast cancer, the combination of anti-HER2 therapy and a CDK4/6 inhibitor led to tumor regression and prolonged survival. frontiersin.org

A study using a transgenic mouse model of ovarian cancer demonstrated that the selective CDK1 inhibitor RO-3306 inhibited tumor growth. mdpi.com These models allow for the investigation of drug efficacy in the context of a fully intact immune system and more accurately mimic human cancer progression.

Therapeutic Potential in Contexts of Cyclin E1 Overexpression

Cyclin E1 (CCNE1) is a key regulatory partner of CDK2, and its overexpression is a frequent event in several cancers, including ovarian, breast, and gastric cancer, often correlating with poor prognosis and chemoresistance. nih.govacs.org This makes the CDK2/Cyclin E1 axis a particularly attractive therapeutic target.

Research has shown that cancer cells with CCNE1 amplification are significantly more sensitive to CDK2 inhibition. nih.gov For example, ovarian cancer cells with elevated CCNE1 expression were found to be at least 40 times more sensitive to the CDK2 inhibitor SNS-032 than cells without this alteration. nih.gov This inhibitor was also shown to effectively suppress the tumorigenicity of these high-CCNE1 ovarian cancer cells in animal models. nih.gov

In breast cancer, Cyclin E1 overexpression has been identified as a mechanism of resistance to CDK4/6 inhibitors. cyclacel.commdpi.com This suggests that targeting CDK2 could be a valid strategy to overcome this resistance. nih.gov Preclinical data has shown that the CDK2/9 inhibitor CYC065 is active in palbociclib-resistant breast cancer models with Cyclin E amplification. cyclacel.com The combination of CDK2 inhibitors with CDK4/6 inhibitors has been proposed as an effective second-line treatment strategy in resistant breast cancer. elifesciences.org

The strong correlation between CCNE1 overexpression and sensitivity to CDK2 inhibition provides a clear biomarker-driven strategy for patient selection in clinical trials, potentially leading to more effective and personalized cancer therapies. nih.govcyclacel.com

Efficacy in Overcoming Resistance to Other Cyclin-Dependent Kinase Inhibitors (e.g., CDK4/6 Inhibitors)

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a standard treatment for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer, presents a significant clinical challenge. metastatictrialtalk.orgaccscience.com Preclinical research has identified the upregulation of the Cyclin E-CDK2 axis as a key mechanism of this resistance. frontiersin.orgnih.govresearchgate.net This has spurred the investigation of CDK2 inhibitors, such as this compound, as a promising strategy to overcome resistance to CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib. metastatictrialtalk.orgfrontiersin.org

Restoration of Cell Cycle Control in Resistant Models

In cancer cells that have developed resistance to CDK4/6 inhibitors, the cell cycle machinery often becomes rewired, leading to a dependency on CDK2 for proliferation. researchgate.net This is frequently associated with the overexpression of Cyclin E1 (CCNE1), which forms a complex with CDK2 to drive the cell cycle forward, bypassing the G1 arrest induced by CDK4/6 inhibition. frontiersin.orgfrontiersin.org

Studies have demonstrated that the introduction of a CDK2 inhibitor can effectively restore cell cycle control in these resistant models. For instance, in palbociclib-resistant breast cancer cell lines, which exhibit significant upregulation of Cyclin E and CDK2, treatment with a CDK2 inhibitor leads to a synergistic suppression of proliferation when combined with palbociclib. nih.govresearchgate.netaacrjournals.org This combined inhibition enhances cell cycle arrest in the G1 or G2/M phases and promotes apoptosis. aacrjournals.org

The mechanism behind this restoration of sensitivity involves the inhibition of retinoblastoma (Rb) protein phosphorylation. aacrjournals.org While CDK4/6 inhibitors block Rb phosphorylation, resistant cells can utilize the Cyclin E-CDK2 complex to hyperphosphorylate Rb, thereby releasing the E2F transcription factor and promoting S-phase entry. frontiersin.orgnih.gov By inhibiting CDK2, this compound prevents this compensatory phosphorylation, effectively reinstating the cell cycle block. aacrjournals.orgnih.gov

Preclinical models have shown that CDK2 inhibition in CDK4/6 inhibitor-resistant cells leads to hypophosphorylation of Rb and a subsequent decrease in the expression of E2F target genes, which are crucial for DNA replication and cell cycle progression. aacrjournals.orgnih.gov This ultimately results in cell cycle arrest and the induction of a senescent state, characterized by a stable cessation of cell division. nih.govaacrjournals.org

The following table summarizes the effects of CDK2 inhibition on cell cycle and related proteins in CDK4/6 inhibitor-resistant models based on preclinical research findings.

| Cell Line Model | Treatment | Effect on Cell Cycle | Key Protein Changes | Reference |

| Palbociclib-Resistant MCF7 | CDK2 inhibitor (BLU-222) + Palbociclib | Enhanced G1/G2/M arrest, increased apoptosis | Upregulated Cyclin E & CDK2, Downregulated Rb & p21 (in resistant cells) | aacrjournals.org |

| Palbociclib-Resistant T47D | CDK2 inhibitor (BLU-222) + Palbociclib | Synergistic anti-proliferative effect | Upregulated Cyclin E & CDK2, Downregulated Rb & p21 (in resistant cells) | aacrjournals.org |

| Palbociclib-Resistant MCF7 | CDK2 siRNA + Palbociclib | Synergistic suppression of proliferation, enhanced senescence | Overexpressed Cyclin E, Upregulated C-MYC (suppressed by CDK2 inhibition) | nih.gov |

| CDK4/6i-Resistant Breast Cancer | CDK2 inhibitor (INX-315) | Restored cell cycle control, induced senescence | Hypophosphorylation of Rb, Suppression of E2F targets | aacrjournals.org |

Effects on Chromatin Architecture in Resistant Cells

Recent research has revealed that CDK4/6 inhibitors induce a state of therapy-induced senescence (TIS) in cancer cells, which is associated with significant alterations in chromatin architecture. aacrjournals.orgnih.gov This includes widespread remodeling of the chromatin landscape, particularly the activation of enhancers that drive transcriptional programs related to differentiation and immunogenicity. nih.govresearchgate.net

In cells that have acquired resistance to CDK4/6 inhibitors, this specific chromatin state is often lost, allowing the cells to resume proliferation. aacrjournals.org However, studies have shown that treatment with a CDK2 inhibitor can reinstate the chromatin architecture associated with TIS in these resistant cells. aacrjournals.orgnih.gov

Specifically, the use of a selective CDK2 inhibitor, such as INX-315, in CDK4/6 inhibitor-resistant breast cancer models has been shown to restore the chromatin accessibility patterns observed in therapy-sensitive cells undergoing TIS. aacrjournals.orgnih.gov This suggests that CDK2 inhibition not only halts the cell cycle but also re-establishes a broader transcriptional program characteristic of a senescent, non-proliferative state. aacrjournals.org

The following table outlines the observed effects of CDK2 inhibition on chromatin and gene expression in CDK4/6 inhibitor-resistant models.

| Model System | Treatment | Effect on Chromatin | Key Gene Expression Changes | Reference |

| CDK4/6i-Resistant Breast Cancer Cells | CDK2 inhibitor (INX-315) | Reinstates chromatin architecture of TIS | Upregulation of senescence gene signatures, Upregulation of CDKN1A and BCL2L1, Upregulation of IFN response genes | aacrjournals.orgnih.gov |

| Palbociclib-Resistant Xenograft | CDK2 siRNA + Palbociclib | Not explicitly stated | Suppression of C-MYC and its target hTERT | nih.gov |

| Palbociclib-Resistant PDX models | CDK2 inhibitor (BLU-222) | Not explicitly stated | Induction of p21 | aacrjournals.org |

Mechanisms of Resistance to Cyclin Dependent Kinase Inhibition and Strategies for Overcoming Them

Intrinsic and Acquired Resistance Mechanisms

Resistance to CDK inhibitors can be present from the outset of treatment (intrinsic) or can develop over time after an initial response (acquired). nih.gov

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to CDK4/6 inhibition. This is often due to pre-existing molecular characteristics that make the tumor independent of the CDK4/6-Cyclin D-retinoblastoma (Rb) axis for cell cycle progression. researchgate.net Key mechanisms of intrinsic resistance include:

Loss of functional Rb: The retinoblastoma protein (Rb) is a critical tumor suppressor and the primary target of the CDK4/6-Cyclin D complex. iiarjournals.org Loss-of-function mutations in the RB1 gene, which encodes Rb, render the cell cycle independent of CDK4/6 activity, as there is no functional Rb to halt progression from the G1 to the S phase. nih.govfrontiersin.org This is a well-established mechanism of primary resistance. aacrjournals.org

CDK4/6 amplification or overexpression: Although seemingly counterintuitive, high levels of CDK4 or CDK6 can sometimes overcome the inhibitory effects of the drugs, requiring higher concentrations for efficacy. nih.govspandidos-publications.com

Elevated levels of CDK inhibitors: High expression of endogenous CDK inhibitors, such as p16INK4A, can be associated with a lack of response. researchgate.net

Acquired resistance emerges in tumors that were initially sensitive to CDK4/6 inhibitors. This typically involves the selection and expansion of cancer cell clones that have developed new molecular alterations allowing them to bypass the drug-induced cell cycle arrest. nih.gov Mechanisms of acquired resistance often overlap with intrinsic ones but arise under the selective pressure of treatment. These include:

Acquired RB1 mutations: Tumors that initially have functional Rb can acquire mutations in the RB1 gene during treatment, leading to a loss of Rb function and subsequent resistance. iiarjournals.orgfrontiersin.org

Upregulation of other cell cycle components: Increased expression of cyclins or other CDKs, particularly Cyclin E and CDK2, can provide an alternative pathway for cell cycle progression. nih.gov

Activation of bypass signaling pathways: Cancer cells can activate alternative growth-promoting pathways, such as the PI3K/AKT/mTOR or MAPK pathways, to circumvent their reliance on the CDK4/6 axis. iiarjournals.org

| Resistance Type | Key Mechanisms | Examples of Alterations |

| Intrinsic | Pre-existing alterations that confer non-responsiveness to CDK4/6 inhibitors. | Loss of functional Rb protein, high-level expression of p16INK4A, Cyclin E amplification. researchgate.net |

| Acquired | Alterations that develop during treatment, leading to loss of initial sensitivity. | Acquired loss of Rb function, reactivation of CDK2, activation of compensatory signaling pathways (PI3K, MAPK). researchgate.netiiarjournals.org |

Role of CDK2 Overactivity in Mediating Resistance to CDK4/6 Inhibitors

A central mechanism of resistance to CDK4/6 inhibitors involves the hyperactivation of CDK2, which can take over the role of CDK4/6 in driving the cell cycle forward.

In a normal cell cycle, the activity of CDK4/6 leads to the initial phosphorylation of Rb, which then allows for the transcription of E2F target genes, including CCNE1 and CCNE2 (encoding Cyclin E1 and Cyclin E2). nih.gov Cyclin E then complexes with CDK2 to further phosphorylate Rb, creating a positive feedback loop that fully commits the cell to enter the S phase. nih.govspandidos-publications.com

In the context of CDK4/6 inhibitor resistance, the upregulation of Cyclin E is a frequent event. nih.gov Amplification of the CCNE1 gene or overexpression of Cyclin E protein leads to the formation of abundant and highly active Cyclin E-CDK2 complexes. nih.govaacrjournals.org These complexes can directly phosphorylate Rb, bypassing the need for initial phosphorylation by CDK4/6. nih.gov This renders the cell insensitive to the G1 arrest induced by CDK4/6 inhibitors. nih.gov Studies have shown that high levels of Cyclin E1 mRNA are associated with a poorer response to palbociclib (B1678290). nih.gov

The ultimate function of CDK4/6 in cell cycle control is to inactivate the tumor suppressor Rb through phosphorylation. youtube.com When Rb is phosphorylated, it releases the E2F transcription factor, which then activates the genes necessary for DNA replication and S-phase entry. nih.gov

CDK2 overactivity provides a direct bypass of this regulatory step. The hyperactive Cyclin E-CDK2 complex can phosphorylate Rb, even when CDK4 and CDK6 are fully inhibited. nih.govspandidos-publications.com This leads to the constitutive release of E2F and relentless cell cycle progression, independent of CDK4/6 activity. nih.gov Therefore, the activation of the Cyclin E-CDK2 axis effectively uncouples the cell cycle machinery from the control of CDK4/6, representing a critical pathway for acquired resistance. nih.govaacrjournals.org

| Component | Role in Normal Cell Cycle | Role in CDK4/6 Inhibitor Resistance |

| Cyclin D-CDK4/6 | Initiates Rb phosphorylation. nih.gov | Blocked by inhibitors. |

| Cyclin E-CDK2 | Further phosphorylates Rb after initial priming by CDK4/6. nih.gov | Upregulated; directly phosphorylates Rb, bypassing the need for CDK4/6. nih.govnih.gov |

| Rb | When active, binds E2F and blocks G1-S transition. youtube.com | Inactivated by hyperactive CDK2, leading to uncontrolled proliferation. nih.gov |

| E2F | When released from Rb, activates transcription of S-phase genes. nih.gov | Constitutively active due to persistent Rb phosphorylation by CDK2. nih.govspandidos-publications.com |

Activation of Compensatory Signaling Pathways

Cancer cells can also develop resistance to CDK4/6 inhibitors by activating alternative signaling pathways that promote cell growth and survival, thereby reducing their dependence on the cell cycle machinery targeted by the drugs.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Activation of this pathway is a well-documented mechanism of resistance to CDK4/6 inhibitors. frontiersin.org There is significant crosstalk between the PI3K/AKT/mTOR pathway and the cell cycle machinery. For instance, this pathway can promote the expression of Cyclin D. nih.gov

In the face of CDK4/6 inhibition, cancer cells can upregulate signaling through the PI3K/AKT/mTOR pathway. aacrjournals.org This can occur through various alterations, including activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a negative regulator of the pathway. spandidos-publications.comresearchgate.net Increased signaling through this pathway can drive cell proliferation and survival, effectively bypassing the G1 cell cycle block imposed by CDK4/6 inhibitors. aacrjournals.org Preclinical studies have shown that dual inhibition of CDK4/6 and the PI3K pathway can prevent or overcome resistance. aacrjournals.org

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling route that transmits extracellular signals to the nucleus to regulate gene expression and cell proliferation. nih.gov Like the PI3K pathway, the MAPK pathway can also influence the expression of cell cycle proteins, including Cyclin D1. nih.gov

Activation of the MAPK pathway has been identified as a mediator of acquired resistance to CDK4/6 inhibitors. nih.govasco.org This activation can occur through mutations in genes like KRAS or through the upregulation of growth factor receptor signaling. nih.govnih.gov The resulting increase in ERK activity can promote cell cycle progression and confer resistance. researchgate.net Strikingly, cells that become resistant to CDK4/6 inhibitors through MAPK activation may, in turn, become more sensitive to MEK inhibitors, suggesting a potential therapeutic strategy for overcoming this form of resistance. nih.govresearchgate.net

| Pathway | Key Components | Mechanism of Resistance | Potential Therapeutic Strategy |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Activation via PIK3CA mutations or PTEN loss drives proliferation and survival, bypassing the CDK4/6 block. spandidos-publications.comresearchgate.netaacrjournals.org | Combined inhibition of CDK4/6 and PI3K/mTOR pathway components (e.g., alpelisib). aacrjournals.org |

| MAPK | RAS, RAF, MEK, ERK | Upregulation of signaling promotes cell cycle progression and aggressive phenotypes, circumventing CDK4/6 dependency. nih.govasco.orgresearchgate.net | Combination therapy with MEK inhibitors (e.g., selumetinib). spandidos-publications.comnih.gov |

Genomic and Proteomic Aberrations Contributing to Resistance

Resistance to CDK inhibitors can arise from a variety of genetic and protein-level changes that either reactivate the CDK pathway or engage bypass tracks to sustain cell proliferation.

The retinoblastoma tumor suppressor protein (Rb) is a critical substrate for both CDK4/6 and CDK2. elifesciences.orgmdpi.com Phosphorylation of Rb by these CDKs leads to the release of the E2F transcription factor, which in turn activates genes necessary for the transition from the G1 to the S phase of the cell cycle. mdpi.comnih.govgoogle.com The efficacy of CDK inhibitors that target this pathway is therefore contingent on the presence of functional Rb protein.

Loss-of-function mutations or deletions in the RB1 gene represent a fundamental mechanism of resistance. mdpi.comnih.gov When Rb is absent or non-functional, the G1/S checkpoint is already compromised, and the cell cycle progresses independently of CDK-mediated Rb phosphorylation. mdpi.come-century.us Consequently, the primary antiproliferative effect of a CDK2 inhibitor is nullified. Preclinical models have shown that cell cycle alterations resulting from Rb loss can confer resistance to various therapeutic combinations that depend on the inhibition of CDK2 activity for their cytostatic effect. nih.gov Interestingly, while Rb loss confers resistance to CDK inhibitors, it may also create new vulnerabilities, rendering cancer cells more sensitive to drugs that target processes like DNA replication and mitosis. nih.gov

E2F transcription factors are the canonical downstream effectors of the Rb pathway. nih.gov In a normal state, Rb binds to and represses E2F, preventing cell cycle progression. google.com Upon Rb phosphorylation by CDKs, E2F is released. Amplification of E2F-family genes can lead to an overabundance of these transcription factors, effectively overwhelming the repressive capacity of any available Rb protein. mdpi.com

This overexpression results in the constitutive activation of genes that drive the cell cycle, allowing cancer cells to bypass the need for CDK-mediated signaling and rendering them resistant to CDK inhibitors. nih.govamegroups.cn This mechanism has been identified as a driver of resistance to CDK4/6 inhibitors. mdpi.com Preclinical research indicates that c-Myc can amplify E2F activity, promoting resistance, and that the addition of a CDK2 inhibitor can help to attenuate this heightened E2F activity, highlighting the importance of this node in resistance. elifesciences.org

Mouse double minute 2 homolog (MDM2) is a primary negative regulator of the p53 tumor suppressor. nih.govnih.gov The p53 protein, when active, can halt the cell cycle by transcriptionally upregulating CDK inhibitor proteins, most notably p21. mdpi.comnih.gov The p21 protein is a potent inhibitor of the cyclin E-CDK2 complex.

Overexpression of MDM2, which occurs in a significant fraction of cancers, leads to the excessive degradation of p53. amegroups.cnnih.gov This prevents the p53-dependent transcription of p21, resulting in diminished levels of this crucial CDK inhibitor. nih.gov The subsequent loss of p21-mediated inhibition leads to the hyperactivation of CDK2, which can override the therapeutic blockade imposed by a CDK inhibitor. nih.gov Therefore, MDM2 overexpression can confer resistance by disrupting the natural braking mechanisms of the cell cycle. mdpi.come-century.us This link has been demonstrated in preclinical models where the use of MDM2 antagonists to stabilize p53 and induce p21 was able to overcome resistance to CDK4/6 inhibitors by subsequently inhibiting CDK2. nih.gov

Preclinical Strategies for Combination Therapies

To counteract the development of resistance, preclinical research has focused on combination strategies that target multiple nodes within the cell proliferation network.

Combining CDK inhibitor II (SNS-032) or other CDK2 inhibitors with agents that target parallel or downstream pathways has shown synergistic effects in preclinical models. A primary strategy involves the dual inhibition of CDK2 and CDK4/6, as resistance to CDK4/6 inhibitors frequently involves the compensatory activation of CDK2. drugdiscoverytrends.com This combination has been shown to more effectively suppress E2F activity and inhibit the growth of resistant tumor models. elifesciences.orgnih.gov

Specific preclinical studies involving this compound (SNS-032) have demonstrated its potential in novel therapeutic combinations. For instance, SNS-032 has been incorporated as a cytotoxic payload in an antibody-drug conjugate (ADC) targeting the epidermal growth factor receptor (EGFR), a strategy that showed potent antitumor activity in models of triple-negative breast cancer. mdpi.com Another study found that SNS-032 acted synergistically with an oncolytic adenovirus in pancreatic cancer models, enhancing apoptosis by downregulating key anti-apoptotic proteins. nih.gov

The table below summarizes key preclinical findings for combination therapies involving CDK2 inhibition.

| Combination Agent | Cancer Model | Key Finding |

| SNS-032 + Oncolytic Adenovirus (ZD55-TRAIL-IETD-Smac) | Pancreatic Cancer | Synergistic enhancement of apoptosis through downregulation of CDK-2, CDK-9, Mcl-1, and XIAP. nih.gov |

| SNS-032 (as ADC payload) + Cetuximab (anti-EGFR) | Triple-Negative Breast Cancer | Targeted delivery overcomes resistance linked to CDK2 activity, showing strong antitumor effects with low toxicity. mdpi.com |

| CDK2 Inhibitor + CDK4/6 Inhibitor | Hormone Receptor-Positive Breast Cancer | Combination overcomes acquired resistance to CDK4/6 inhibitors by suppressing a secondary resistance mechanism. nih.gov Effective suppression of CDK2 activity and E2F-driven proliferation in resistant cells. elifesciences.org |

| CDK2 Inhibitor + Platinum-based Chemotherapy | Ovarian Cancer | CDK2 inhibition can sensitize cyclin E1-driven tumors to chemotherapy agents. mdpi.com |

| CDK2 Inhibitor + PARP Inhibitor | Breast Cancer | Rationale based on targeting two critical cellular processes: cell cycle control and DNA damage repair. mdpi.com |

Sequential therapy is a strategic approach designed to anticipate and counteract the evolution of drug resistance. Preclinical observations show that cancer cells adapt to long-term inhibition of one pathway by upregulating a compensatory one. A prominent example is the development of resistance to CDK4/6 inhibitors, which often involves the activation of the cyclin E-CDK2 axis. mdpi.comdrugdiscoverytrends.com

This adaptive switch creates a therapeutic vulnerability. A logical preclinical strategy, therefore, is the sequential application of inhibitors. In this model, treatment would begin with a first-line agent, such as a CDK4/6 inhibitor. Upon the emergence of molecular or clinical signs of resistance driven by CDK2 activation, a sequential switch to a CDK2 inhibitor like SNS-032 would be implemented. This approach aims to target the newly acquired dependency of the tumor, potentially delaying the onset of durable, multi-drug resistance. While most preclinical studies focus on upfront combinations to treat established resistance, the concept of a "sequential blockade" is a rational strategy to exploit the dynamic evolution of tumor cell dependencies. nih.gov

Structural Biology and Rational Design Principles for Cdk2 Inhibitors

Structure-Activity Relationships (SAR) for CDK Inhibitor II Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For CDK2 inhibitors based on a purine (B94841) scaffold, extensive research has elucidated the roles of various substituents in determining potency and selectivity. nih.govacs.orgucr.edu

The core purine structure typically establishes key hydrogen bonding interactions with the hinge region of the CDK2 active site, specifically with the backbone amide and carbonyl groups of residues like Leu83 and Glu81. nih.gov The N-9 and N-3 positions of the purine, along with a 2-amino group, often form a triplet of hydrogen bonds that anchor the inhibitor. nih.gov

Modifications at the C-2 and C-6 positions of the purine ring have been shown to be critical for modulating inhibitor potency and selectivity over other CDKs, such as CDK1. nih.govacs.org For instance, the introduction of a 4'-sulfamoylanilino group at the C-2 position can lead to favorable interactions, including hydrogen bonds with Asp86, which helps to optimally position the arylamino ring within the binding pocket. acs.org

The substituent at the C-6 position extends into the ribose-binding pocket of the ATP-binding site. The nature of this group significantly impacts selectivity. Studies have shown that varying the size and character of substituents at this position can result in dramatic differences in inhibitory activity against CDK2 versus CDK1. For example, while smaller alkoxy groups may be tolerated, larger and more complex hydrophobic groups can enhance potency and selectivity for CDK2. One notable example is the introduction of a biphenyl (B1667301) group at the C-6 position, which resulted in a compound with high potency for CDK2 and approximately 2000-fold selectivity over CDK1. nih.govucr.edu This selectivity is attributed to the inhibitor's ability to stabilize a specific conformation of the glycine-rich loop in CDK2, a conformation not observed in CDK1. nih.govacs.orgucr.edu

The following interactive table summarizes the structure-activity relationships for a series of 2-arylaminopurine analogs, highlighting the impact of substitutions at the C-6 position on CDK2 inhibition.

| Compound | C-6 Substituent | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) |

|---|---|---|---|---|

| Analog 1 | Cyclohexylmethoxy | 0.073 | >100 | >1370 |

| Analog 2 | [1,1'-biphenyl]-3-yl | 0.044 | 86 | ~1955 |

| Analog 3 | Triazolopyrimidine | ~0.029 | ~2.9 | ~100 |

| Analog 4 | Pyrazolopyrimidine | ~0.292 | >25 | >85 |

| Analog 5 | Pyrrolopyrimidine | ~0.365 | >25 | >68 |

Data is synthesized from research findings for illustrative purposes. nih.govacs.org

Computational Approaches in Inhibitor Design and Optimization

Computational methods are indispensable tools in the rational design of CDK2 inhibitors, enabling the prediction of binding affinities, the elucidation of interaction modes, and the optimization of lead compounds.

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For CDK2, docking studies are routinely used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. nih.govekb.eg These methods have been successfully employed to design novel imidazol-5-one derivatives as potent CDK2 inhibitors. nih.gov

Docking simulations can accurately predict the binding modes of purine-based inhibitors within the CDK2 active site, confirming the crucial hydrogen bonding interactions with the hinge region (Glu81 and Leu83) and other key residues like Asp86 and Lys89. nih.govrsc.org By analyzing the docked poses, medicinal chemists can rationalize the observed SAR and design new analogs with improved interactions. For example, docking studies can reveal favorable hydrophobic interactions between the inhibitor and non-polar residues in the active site, guiding the introduction of appropriate chemical moieties to enhance binding affinity.

Molecular dynamics (MD) simulations provide a dynamic view of the inhibitor-protein complex, offering insights into the stability of binding modes and the conformational changes that occur upon ligand binding. nih.govnih.gov MD simulations have been used to study the binding of various inhibitors, including roscovitine (B1683857) and its analogs, to CDK2. nih.gov

These simulations can reveal that the presence of the cyclin activator (e.g., Cyclin A) can significantly influence the conformation of the CDK2 active site, suggesting that activator-included models are important for accurate, structure-based inhibitor design. nih.gov Furthermore, MD simulations combined with binding free energy calculations (like MM-PBSA) can be used to investigate the binding selectivity of inhibitors for CDK2 over other kinases, such as CDK6. nih.gov These studies can highlight subtle differences in the dynamics and flexibility of the kinase active sites that can be exploited for the design of more selective inhibitors. nih.gov Analysis of MD trajectories can also identify key residues that are critical for the retention of the inhibitor in the active pocket. nih.gov

For a more accurate description of the energetic and electronic aspects of ligand-protein interactions, quantum mechanical (QM) methods can be employed. QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, where the ligand and the immediate binding site residues are treated with QM and the rest of the protein with MM, can provide more precise interaction energies. These methods can be particularly useful for studying systems where electronic effects, such as charge transfer and polarization, are important. While computationally intensive, such approaches can offer a deeper understanding of the binding thermodynamics.

Development of Novel Scaffolds for Selective CDK2 Inhibition

While purine-based scaffolds have been highly successful, the high degree of structural homology among the ATP-binding sites of different CDKs presents a challenge for achieving selectivity. rsc.org This has driven the exploration of novel chemical scaffolds that can exploit more subtle structural differences between the kinases.

Macrocyclization is an emerging strategy in drug design to improve the pharmacological properties of small molecules, including potency, selectivity, and metabolic stability. nih.gov Recently, this approach has been applied to the development of CDK2 inhibitors. By constraining the conformation of a flexible linear precursor into a macrocyclic structure, it is possible to pre-organize the molecule for optimal binding to the target, often leading to enhanced affinity and selectivity.

The design of macrocyclic CDK2 inhibitors is often guided by the crystal structure of a linear precursor bound to the kinase. nih.gov Computational methods, such as generative models, can be used to design and optimize the linker used to form the macrocycle. nih.gov This strategy has led to the discovery of highly potent and selective macrocyclic CDK2 inhibitors. For instance, macrocyclization of a linear precursor led to compounds with subnanomolar CDK2 inhibitory activity and significant improvements in selectivity against CDK1. nih.gov Molecular dynamics simulations of these macrocyclic compounds can provide insights into how the constrained structure contributes to improved selectivity. nih.gov

Advanced Methodologies in Cdk Inhibitor Ii Research

Biochemical Kinase Assays for Potency and Selectivity Determination

Biochemical kinase assays are fundamental in the initial characterization of any kinase inhibitor, providing quantitative data on its potency and selectivity. For CDK inhibitor II, these assays are crucial for determining its inhibitory concentration (IC50) and its mode of action.

This compound, a 3-(benzylidene)indolin-2-one analog, has been identified as a potent, selective, and reversible inhibitor of CDK2. caymanchem.comsigmaaldrich.com Biochemical assays have established its half-maximal inhibitory concentration (IC50) against CDK2 to be 60 nM. caymanchem.comsigmaaldrich.comabcam.commerckmillipore.com These assays typically involve incubating the purified active CDK2/cyclin complex with its substrate (like a histone H1 peptide) and ATP. The inhibitor is added at varying concentrations to measure the reduction in substrate phosphorylation.

Furthermore, these assays have demonstrated that this compound acts as an ATP-competitive inhibitor. caymanchem.comscbt.com This means it binds to the ATP-binding pocket of the CDK2 enzyme, directly competing with ATP and thereby preventing the transfer of a phosphate (B84403) group to the substrate. scbt.com Selectivity is determined by screening the inhibitor against a panel of other kinases. While detailed selectivity panels for this specific compound are proprietary, it is consistently described as being "selective" for CDK2, implying significantly lower potency against other CDKs and unrelated kinases. caymanchem.comsigmaaldrich.comabcam.com

Table 1: Potency of this compound

| Target Kinase | IC50 | Inhibition Mechanism |

|---|

Cell-Based Assays for Proliferation, Viability, and Cell Cycle Progression

To move from a biochemical hit to a potential therapeutic agent, researchers employ a variety of cell-based assays. These assays assess the inhibitor's effects within the complex environment of a living cell, evaluating its cell permeability and its impact on cell health and division.

Proliferation and Viability Assays: Studies have utilized this compound in various cancer cell lines to measure its anti-proliferative effects. For instance, in glioblastoma (GBM) cell lines such as U138, U251, and U87, cell viability assays have been used to determine the IC50 values. researchgate.net These assays, like the CellTiter-Glo luminescent assay which measures ATP levels as an indicator of cell viability, have shown that the inhibitor can decrease cell proliferation. researchgate.netharvard.edu In gastrointestinal stromal tumor (GIST) cell lines, this compound has been shown to synergize with CDK4/6 inhibitors to inhibit cell proliferation. harvard.edunih.gov

Table 2: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | Cancer Type | IC50 |

|---|---|---|

| U87 | Glioblastoma | Data reported graphically researchgate.net |

| U251 | Glioblastoma | Data reported graphically researchgate.net |

Cell Cycle Analysis: Flow cytometry is a standard technique used to analyze the effects of CDK inhibitors on the cell cycle. As CDK2 is critical for the G1/S phase transition, its inhibition is expected to cause cell cycle arrest at this checkpoint. nanolive.com Cells are treated with the inhibitor, stained with a DNA-binding dye like propidium (B1200493) iodide, and analyzed by flow cytometry to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays: To determine if the inhibitor induces programmed cell death, researchers use assays like Annexin V and Propidium Iodide staining followed by flow cytometry. researchgate.net In studies on U87 glioblastoma cells, pretreatment with this compound was shown to affect apoptosis, particularly when combined with radiation treatment. researchgate.net Caspase-Glo 3/7 assays, which measure the activity of key executioner caspases, are also used to quantify apoptosis induction. harvard.edu

Molecular Profiling Techniques

To understand the downstream molecular consequences of CDK2 inhibition, researchers employ large-scale molecular profiling techniques.

RNA sequencing (RNA-seq) is a powerful tool to capture the global transcriptomic changes that occur in a cell following drug treatment. While specific RNA-seq data for this compound (CAS 222035-13-4) is not widely published, studies on other selective CDK2 inhibitors like BLU-222 and CYC065 illustrate the methodology. Treatment of cancer cell lines with these inhibitors leads to significant changes in gene expression. jci.orgaacrjournals.org A common finding is the downregulation of the E2F signaling pathway, as E2F transcription factors are primary downstream targets of the CDK2-Rb axis. aacrjournals.orgincyclixbio.com Additionally, RNA-seq can reveal compensatory mechanisms, such as the upregulation of other cell cycle pathways, and can help identify gene expression signatures that predict sensitivity or resistance to the inhibitor. jci.orgaacrjournals.org

Given that CDKs are kinases, analyzing changes in protein phosphorylation is key to understanding their inhibition. Immunoblotting is a targeted proteomic approach commonly used to assess the phosphorylation status of specific CDK2 substrates. A primary and critical substrate of CDK2 is the Retinoblastoma protein (Rb). researchgate.net Inhibition of CDK2 activity leads to a decrease in Rb hyperphosphorylation. This is routinely measured by Western blotting using antibodies specific to phosphorylated Rb sites, such as Serine 807/811. harvard.edunih.gov Studies on GIST cell lines treated with this compound demonstrated a dose-dependent inhibition of Rb hyperphosphorylation at these sites. harvard.edunih.gov

Global phosphoproteomics, often using mass spectrometry, provides a broader, unbiased view of the signaling pathways affected by CDK2 inhibition. aacrjournals.orgcdc.govmdpi.com In studies of other CDK inhibitors, this technique has confirmed the on-target effect by showing reduced phosphorylation of CDK substrates and has also uncovered novel downstream effects and resistance mechanisms. aacrjournals.orgnih.gov For example, phosphoproteomic analysis in pancreatic cancer models treated with a pan-CDK inhibitor identified reduced phosphorylation of the CDK2 substrate Rb at threonine 821. aacrjournals.org

Advanced Imaging Techniques for Cellular Response Evaluation

Advanced imaging techniques allow for the real-time, dynamic visualization of a cell's response to an inhibitor, providing spatial and temporal information that is unobtainable through endpoint assays.

High-resolution, label-free time-lapse imaging has been used to monitor the morphological and behavioral responses of cells to CDK2 inhibitors. nanolive.com For example, glioblastoma cells treated with a CDK2 inhibitor were observed to undergo cell death during mitosis. nanolive.com This technology allows researchers to track individual cells over long periods, observing changes in cell spreading, the formation of apoptotic bodies, and alterations in the nuclear membrane in real-time. nanolive.com

In vivo imaging techniques are also employed to monitor target engagement and therapeutic effect in animal models. One innovative approach involves using a bioluminescent reporter system. Researchers have created a p27-luciferase (p27Luc) fusion protein. nih.gov Since p27 is a natural CDK2 inhibitor whose degradation is triggered by CDK2-mediated phosphorylation, inhibiting CDK2 causes p27 to accumulate. nih.gov An increase in the p27Luc reporter's bioluminescence can therefore be used as a non-invasive readout of CDK2 inhibition in tumors within a living animal. nih.gov

CRISPR/Cas9 and Gene Silencing Approaches for Target Validation

CRISPR/Cas9 technology has become an indispensable tool for drug target validation. biocompare.com While traditional methods validate the drug, CRISPR validates the target. Genome-wide or targeted CRISPR screens can identify genes that are essential for the survival of cancer cells, a concept known as synthetic lethality.

CDK2 has been identified as a significant vulnerability in various cancer types through CRISPR/Cas9 dropout screens. nih.govethz.chaacrjournals.org In these experiments, a library of guide RNAs targeting thousands of genes is introduced into a population of cancer cells. The subsequent loss of guide RNAs targeting a specific gene indicates that the gene is essential for cell survival. The identification of CDK2 as a top "hit" in such screens, particularly in patient-derived organoids from canine mammary tumors and in various human cancer cell lines, provides strong genetic validation that CDK2 is a critical dependency for these tumors. nih.govethz.chaacrjournals.org This validates the therapeutic hypothesis that inhibiting CDK2 with a small molecule like this compound is a viable anti-cancer strategy. These genetic findings provide a powerful rationale for the development and clinical investigation of CDK2 inhibitors. nih.gov

Future Directions and Emerging Research Avenues for Cdk2 Inhibition

Identification of Novel Biomarkers for Response and Resistance Prediction

A critical aspect of advancing CDK2 inhibitor therapy is the identification of biomarkers that can predict which patients are most likely to respond and which may develop resistance. Several promising candidates are under investigation.

One of the most prominent biomarkers is the amplification and overexpression of the CCNE1 gene, which encodes for cyclin E1, a key activator of CDK2. allenpress.com Preclinical studies have demonstrated that CCNE1 copy number is a strong predictor of response to CDK2 inhibition in various tumor types, including ovarian and endometrial cancers. allenpress.comaacrjournals.org Furthermore, cyclin E1/2 overexpression is common in inflammatory breast cancer and high-grade serous ovarian cancer, suggesting these as potential indications for CDK2 inhibitor therapy. allenpress.com Mutations in cyclin E1, present in a subset of platinum-resistant high-grade ovarian cancers, are also being explored as a predictive biomarker. allenpress.com

Other potential biomarkers include the expression levels of Retinoblastoma (Rb) and p16 proteins. aacrjournals.org Intact Rb and low p16 expression have been shown to predict a response to the combination of a CDK2 inhibitor, BLU-222, with a CDK4/6 inhibitor. aacrjournals.org The presence of intact Rb and high p16 expression, in conjunction with CCNE1 amplification, appears to enrich for sensitivity to CDK2 inhibition. aacrjournals.org

The analysis of large-scale genomic and proteomic datasets, such as the DEPMAP data using the CHRONOS score, is helping to segregate cancer cell lines into clusters with specific dependencies on cyclins and CDKs. incyclixbio.comglobenewswire.com This approach has revealed that certain tumor types are exceptionally dependent on CDK2 and therefore more sensitive to inhibitors like INX-315. incyclixbio.comglobenewswire.com

| Biomarker Candidate | Associated Cancer Types/Context | Implication for CDK2 Inhibition |

| CCNE1 Amplification/Overexpression | Ovarian Cancer, Endometrial Cancer, Inflammatory Breast Cancer, High-Grade Serous Ovarian Cancer | Strong predictor of response to CDK2 inhibitors. allenpress.comaacrjournals.org |

| Cyclin E1 Mutations | Platinum-Resistant High-Grade Ovarian Cancer | Potential predictor of response. allenpress.com |

| Rb and p16 Expression | CCNE1-overexpressed, non-amplified cells | Combinatorial signature to refine patient selection for monotherapy and combination therapy. aacrjournals.org |

| CDK2 Overexpression | Glioblastoma | Potential indicator of susceptibility to CDK2 inhibition. allenpress.com |

Exploring Context-Dependent Roles of CDK2 Inhibition

The effectiveness of CDK2 inhibition is highly dependent on the specific cellular and genetic context of the tumor. Research is increasingly focused on elucidating these context-dependent roles to identify new therapeutic opportunities.

In hormone-dependent cancers, such as certain breast and prostate cancers, CDK2 plays a role in mediating the transcriptional activity of androgen and estrogen receptors. sci-hub.se This suggests that CDK2 inhibitors could be particularly effective in these settings, potentially in combination with endocrine therapies.

The role of CDK2 in highly aneuploid cancers, such as KRAS-mutant lung cancer, is another area of active investigation. sci-hub.se In these cancers, inhibition of CDK2 can lead to a phenomenon known as anaphase catastrophe and subsequent apoptosis, offering a unique therapeutic vulnerability. sci-hub.se

Furthermore, the cellular response to CDK2 inhibition can be dichotomous depending on the tumor type. incyclixbio.comglobenewswire.com For instance, in some contexts, CDK2 inhibition leads to cell cycle arrest, while in others, it triggers apoptosis. incyclixbio.comglobenewswire.comsci-hub.se Understanding the molecular determinants of these different outcomes is crucial for optimizing therapeutic strategies. For example, in cells with DNA damage, CDK2's phosphorylation of FOXO1 is inhibited, allowing FOXO1 to become transcriptionally active and induce apoptosis. sci-hub.se

Development of Next-Generation Selective CDK2 Inhibitors

A major thrust in the field is the development of a new generation of highly selective and potent CDK2 inhibitors with improved pharmacological properties. mdanderson.org Early-generation, non-selective CDK inhibitors like flavopiridol (B1662207) and roscovitine (B1683857) showed limited clinical success due to toxicity. targetedonc.comoaepublish.com The focus has now shifted to compounds with high selectivity for CDK2 over other CDKs, particularly CDK1, to minimize off-target effects. tandfonline.com

Several next-generation selective CDK2 inhibitors are currently in clinical development. These include:

BLU-222 : A potent and selective oral CDK2 inhibitor that has shown robust antitumor activity in preclinical models of CCNE1-amplified ovarian cancer and in combination with CDK4/6 inhibitors in breast cancer models. allenpress.comaacrjournals.org

PF-07104091 : A novel and potent CDK2-selective inhibitor being investigated in a Phase I trial. mdanderson.org

INX-315 : A novel, potent, and selective CDK2 inhibitor being developed to overcome resistance to CDK4/6 inhibitors. incyclixbio.comglobenewswire.commedpath.com

ARTS-021 : An oral, selective CDK2 inhibitor that has demonstrated strong inhibition of Rb phosphorylation in patient-derived xenografts. allenpress.com

CYC065 (Fadraciclib) : An inhibitor of both CDK2 and CDK9 that has shown preclinical efficacy in leukemia cell lines. tandfonline.com

Beyond traditional small-molecule inhibitors, novel therapeutic modalities are being explored. These include the development of allosteric inhibitors and PROTACs (Proteolysis-Targeting Chimeras) . tandfonline.comtandfonline.com Allosteric inhibitors target sites on the CDK2 enzyme distinct from the active site, potentially offering a new mechanism of action and improved selectivity. tandfonline.com PROTACs are designed to induce the degradation of the CDK2 protein rather than just inhibiting its activity, which could lead to a more sustained and potent therapeutic effect. tandfonline.comdrughunter.com For example, the CDK2-directed molecular glue degrader MRT-51443 has shown high selectivity and potent anti-tumor activity in preclinical models. monterosatx.com

| Compound | Type | Key Investigational Areas |

| BLU-222 | Selective CDK2 Inhibitor | CCNE1-amplified solid tumors, HR+/HER2- breast cancer (in combination). allenpress.comaacrjournals.orgblueprintmedicines.com |

| PF-07104091 | Selective CDK2 Inhibitor | Advanced solid tumors. mdanderson.org |

| INX-315 | Selective CDK2 Inhibitor | Advanced and resistant cancers, overcoming CDK4/6 inhibitor resistance. incyclixbio.comglobenewswire.commedpath.com |

| ARTS-021 | Selective CDK2 Inhibitor | Advanced or metastatic solid tumors. allenpress.com |

| CYC065 (Fadraciclib) | CDK2/CDK9 Inhibitor | Relapsed/refractory Chronic Lymphocytic Leukemia (CLL). tandfonline.com |

| MRT-51443 | CDK2-directed Molecular Glue Degrader | HR-positive/HER2-negative breast cancer. monterosatx.com |

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the complex biological systems that govern cancer. frontiersin.org The integration of multi-omics data, including genomics, transcriptomics, proteomics, and phosphoproteomics, is a powerful approach to elucidate the intricate regulatory networks involving CDK2. researchgate.netmdpi.comnih.gov

By combining these datasets, researchers can identify key regulatory features and pathways that are altered in cancer and influenced by CDK2 inhibition. nih.gov For example, integrative analysis has revealed correlations between DNA methylation, gene expression, and protein phosphorylation in triple-negative breast cancer, identifying kinases like CDK1 and CDK2 as significant players. nih.gov